[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781981
InChI: InChI=1S/C12H18FN5/c1-10-7-12(17(2)15-10)9-14-8-11-3-5-18(16-11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

CAS No.:

Cat. No.: VC15781981

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine
Standard InChI InChI=1S/C12H18FN5/c1-10-7-12(17(2)15-10)9-14-8-11-3-5-18(16-11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3
Standard InChI Key XVWMURUDIZJRPQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNCC2=NN(C=C2)CCF)C

Introduction

Synthesis Methods

The synthesis of pyrazole derivatives often involves multi-step reactions under controlled conditions. Common methods include condensation reactions and alkylation steps, typically conducted in solvents like ethanol or dichloromethane with bases such as potassium carbonate.

Synthesis StepDescription
Starting MaterialsPyrazole amines and appropriate aldehydes or alkylating agents .
Reaction ConditionsControlled temperature, often ambient or slightly elevated, with drying agents like magnesium sulfate to facilitate condensation reactions .
PurificationFlash chromatography on silica gel using solvent mixtures like DCM/MeOH .

Biological Activity and Applications

Pyrazole derivatives are explored for their potential in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer applications. The dual pyrazole structure with a fluoroalkyl group in (1,3-dimethyl-1H-pyrazol-5-yl)methylamine could enhance its interaction with biological targets, potentially leading to improved pharmacological profiles.

Biological ActivityPotential Applications
Anti-inflammatoryTreatment of inflammatory diseases.
AntimicrobialDevelopment of new antimicrobial agents.
AnticancerResearch into cancer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator